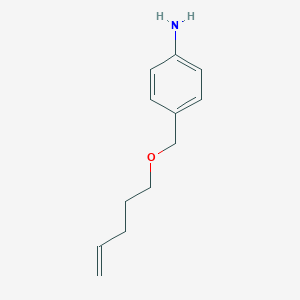
4-(Pent-4-enoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pent-4-enoxymethyl)aniline is an organic compound characterized by the presence of an aniline group attached to a benzene ring, with a pent-4-enoxymethyl substituent. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 4-(Pent-4-enoxymethyl)aniline is involved in the formation of complexes with titanium (IV) dichloride . This compound is used in the synthesis of (N-aryl)salicylaldimines, which are known to form complexes with titanium (IV) dichloride .
Mode of Action
It is known that the compound reacts with salicylaldehyde to form a series of (n-aryl)salicylaldimines . These compounds then interact with titanium (IV) dichloride to form complexes . The formation of these complexes may alter the properties of the target molecules, leading to changes in their function.
Biochemical Pathways
The compound’s involvement in the synthesis of (n-aryl)salicylaldimines suggests that it may play a role in the olefin polymerization pathway
Result of Action
Its role in the synthesis of (n-aryl)salicylaldimines and their subsequent interaction with titanium (iv) dichloride suggests that it may have an impact on the properties and functions of these molecules .
Action Environment
It is known that the reactions involving this compound can occur in an open system without solvent at 130°c , suggesting that temperature may play a role in its action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Pent-4-enoxymethyl)aniline are not well-documented. It can be inferred that as an aniline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
Aniline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Aniline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-4-enoxymethyl)aniline typically involves the nucleophilic substitution of an appropriate halogenated precursor with an aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of benzene derivatives followed by reduction to the corresponding aniline. This process often employs catalytic hydrogenation or metal-acid reduction methods to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pent-4-enoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield the corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline group directs the substitution to the ortho and para positions on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used under controlled conditions to achieve desired substitutions
Major Products
The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Pent-4-enoxymethyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound with a simple amine group attached to a benzene ring.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-Nitroaniline: An aniline derivative with a nitro group at the para position.
Uniqueness
4-(Pent-4-enoxymethyl)aniline is unique due to the presence of the pent-4-enoxymethyl substituent, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(pent-4-enoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h2,5-8H,1,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLHBWCEWQAWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2159608-33-8 |
Source


|
| Record name | 4-[(pent-4-en-1-yloxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
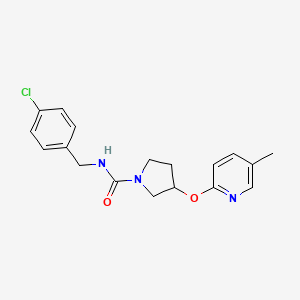
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2933459.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2933460.png)
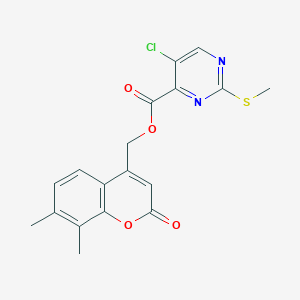
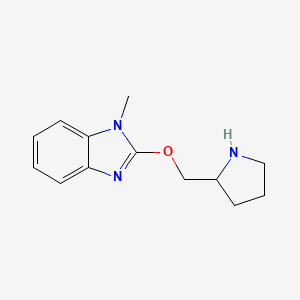
![N-(3,5-dimethylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2933464.png)
![N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)

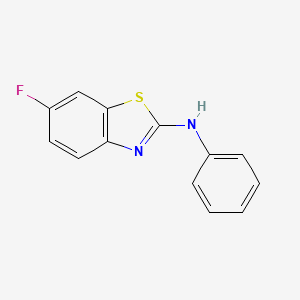
![6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)

![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
![N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2933476.png)

